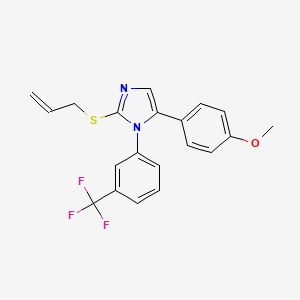

2-(allylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Description

2-(Allylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:

- Position 1: A 3-(trifluoromethyl)phenyl group, providing electron-withdrawing properties and enhanced lipophilicity.

- Position 5: A 4-methoxyphenyl group, which introduces electron-donating effects and influences solubility.

This compound is of interest due to the synergistic effects of its substituents, which may modulate biological activity, stability, and pharmacokinetic properties.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2OS/c1-3-11-27-19-24-13-18(14-7-9-17(26-2)10-8-14)25(19)16-6-4-5-15(12-16)20(21,22)23/h3-10,12-13H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCFSIYFFWCDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically starts with the preparation of the imidazole core. One approach involves the condensation of an aldehyde with a primary amine and glyoxal under acidic conditions to form the imidazole ring. The allylthio and trifluoromethylphenyl substituents can be introduced via nucleophilic substitution reactions, utilizing appropriate halogenated precursors. The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound would involve optimizing the laboratory synthesis procedures for larger-scale reactions, ensuring high yields and purity. Key considerations include reaction temperature, solvent choice, and catalyst selection to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation, particularly at the allylthio group, forming sulfoxides or sulfones.

Reduction: The imidazole ring is relatively stable, but selective reduction of the nitro or azo groups in similar structures is possible.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing additional substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Hydrogenation using palladium on carbon (Pd/C), sodium borohydride (NaBH4).

Substitution: Bromination with bromine (Br2), nitration with nitric acid (HNO3).

Major Products: The major products depend on the specific reactions undertaken. For oxidation, sulfoxides or sulfones are typical. For substitution reactions, halogenated or nitrated derivatives of the compound are common.

Scientific Research Applications

This compound is of significant interest in various scientific fields:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Medicine: Explored for therapeutic properties, including enzyme inhibition or receptor binding activities.

Mechanism of Action

The compound's biological effects are typically mediated through interactions with cellular targets such as enzymes or receptors. The presence of the trifluoromethylphenyl group enhances its ability to traverse cell membranes, while the methoxyphenyl and allylthio groups can engage in hydrogen bonding and hydrophobic interactions, modulating the activity of proteins and other macromolecules.

Comparison with Similar Compounds

Structural Analogues by Substituent Position

Position 1 Modifications

Position 2 Modifications

Position 5 Modifications

Physicochemical and Pharmacological Properties

Biological Activity

2-(Allylthio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, identified by CAS number 1226431-75-9, is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHFNOS

- Molecular Weight : 390.4 g/mol

The structure includes an allylthio group, a methoxyphenyl group, and a trifluoromethyl group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit notable biological activities. The presence of the imidazole ring is particularly relevant in medicinal chemistry due to its role in various biological processes.

Antimicrobial Activity

A study on imidazole derivatives highlighted the importance of electron-withdrawing groups and specific aryl substitutions in enhancing antibacterial properties against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). The presence of trifluoromethyl groups has been associated with increased lipophilicity, potentially improving cell membrane permeability and antibacterial efficacy .

Anticancer Potential

Recent investigations into compounds containing the 4-methoxyphenyl moiety have shown promising results as inhibitors of lipoxygenases (ALOX15), which are implicated in cancer progression. The inhibition of these enzymes can disrupt inflammatory pathways that contribute to tumor growth .

Study 1: Antibacterial Efficacy

In a preliminary exploration involving various imidazole analogues, it was found that structural modifications significantly influenced antibacterial activity. Compounds with two aryl rings and an imidazole NH group displayed enhanced activity against MRSA, suggesting that this compound may possess similar properties .

| Compound | Structure | Activity Against MRSA |

|---|---|---|

| A | Imidazole + Aryl Rings | High |

| B | 2-(Allylthio)-5-(4-methoxyphenyl)-1H-imidazole | Potentially High |

Study 2: Inhibition of Lipoxygenases

Research on substituted phenyl-imidazoles demonstrated their capacity to inhibit ALOX15 effectively. The IC values for these compounds were significantly lower than reference compounds, indicating strong inhibitory potential. The study suggested that the trifluoromethyl group enhances binding affinity to the enzyme's active site .

| Compound | IC (LA) | IC (AA) | Selectivity Ratio |

|---|---|---|---|

| Compound 1 | 0.010 µM | 0.032 µM | 0.018 |

| Compound 2 (target compound) | Higher than Compound 1 | Higher than Compound 1 | Lower selectivity |

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and subsequent interactions within the cell.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.